

Precision Synthesis: 4-Chloro-1H-indazole-7-carboxylic Acid

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Compound of Interest

Compound Name: *4-Chloro-1H-indazole-7-carboxylic acid*

Cat. No.: *B13985710*

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Executive Summary & Retrosynthetic Logic

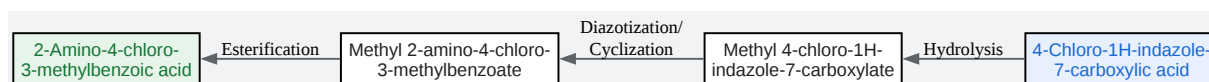
The synthesis of **4-chloro-1H-indazole-7-carboxylic acid** presents a regiochemical challenge: installing a chlorine atom at C4 and a carboxylic acid at C7 on the indazole core. Standard electrophilic aromatic substitution on a pre-formed indazole ring often yields mixtures (e.g., C3 or C5 halogenation).

Therefore, the Authoritative Route relies on a de novo ring construction strategy using a substituted aniline precursor. The logic follows a "Jacobson-type" cyclization where a diazonium species generated from an ortho-toluidine derivative attacks the adjacent methyl group to close the pyrazole ring.

Retrosynthetic Analysis

- Target: **4-Chloro-1H-indazole-7-carboxylic acid**.^[1]
- Disconnection: C–N and N–N bond formation.
- Key Intermediate: Methyl 4-chloro-1H-indazole-7-carboxylate.^[1]

- Precursor: Methyl 2-amino-4-chloro-3-methylbenzoate.[1][2][3]
- Starting Material: 2-Amino-4-chloro-3-methylbenzoic acid (CAS 98968-68-4).[4]



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Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Synthesis Pathway[6]

Phase 1: Esterification of the Precursor

Objective: Convert the carboxylic acid to a methyl ester. This protection is crucial because the free acid can interfere with the subsequent diazotization/cyclization step (solubility issues and zwitterion formation).

- Starting Material: 2-Amino-4-chloro-3-methylbenzoic acid.[2][3][4][5][6][7]
- Reagents: Iodomethane (MeI), Cesium Carbonate (Cs₂CO₃).[3]
- Solvent: N,N-Dimethylformamide (DMF).[8]

Mechanism: The cesium carbonate acts as a mild base, deprotonating the carboxylic acid to form a cesium carboxylate. This nucleophile attacks iodomethane via an S_N2 mechanism to yield the methyl ester.

Experimental Protocol (Scale: 25 mmol)

- Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-4-chloro-3-methylbenzoic acid (4.64 g, 25.0 mmol) and anhydrous DMF (100 mL).
- Base Addition: Add Cesium Carbonate (12.2 g, 37.5 mmol, 1.5 eq). The suspension may warm slightly.
- Alkylation: Add Iodomethane (1.7 mL, 27.5 mmol, 1.1 eq) dropwise.

- Reaction: Stir at ambient temperature (20–25 °C) for 16 hours. Monitor by LC-MS for the disappearance of the acid (M+H 186) and appearance of the ester (M+H 200).
- Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Yield: Expect ~90–95% yield of a tan solid.

Phase 2: The Jacobson Indazole Cyclization (Critical Step)

Objective: Construct the indazole ring. Reagents: Acetic Anhydride (Ac₂O), Isoamyl Nitrite (i-AmONO), Potassium Acetate (KOAc). Solvent: Chloroform (CHCl₃) or Toluene.

Expert Insight: Direct diazotization of hindered anilines often fails. This protocol uses a "modified Jacobson" approach.

- Acetylation: Acetic anhydride first converts the amine to an acetamide in situ. This protects the nitrogen and modifies the electronics.
- Nitrosation: Isoamyl nitrite nitrosates the amide to form an N-nitrosoamide.
- Rearrangement & Cyclization: The N-nitrosoamide rearranges to a diazonium acetate species. The proximity of the ortho-methyl group allows for an intramolecular cyclization (likely via a radical or sigmatropic mechanism) to close the ring, forming the N–N bond.

Experimental Protocol

- Solubilization: In a 500 mL RBF equipped with a reflux condenser, dissolve Methyl 2-amino-4-chloro-3-methylbenzoate (5.0 g, 25 mmol) in Chloroform (150 mL).
- Additives: Add Potassium Acetate (2.94 g, 30 mmol, 1.2 eq).
- Acetylation (In situ): Cool to 0 °C. Add Acetic Anhydride (7.1 mL, 75 mmol, 3.0 eq) dropwise. Stir for 1 hour while warming to room temperature.
 - Checkpoint: Ensure complete conversion to the acetamide intermediate (M+H 242) by TLC/LC-MS before proceeding.

- Cyclization: Heat the mixture to 60 °C. Add Isoamyl Nitrite (10.0 mL, 75 mmol, 3.0 eq) dropwise over 30 minutes.
- Reflux: Increase temperature to reflux (~65 °C) and stir for 12–18 hours.
 - Observation: The solution will turn from pale yellow to deep orange/red.
- Workup: Cool to RT. Quench with water (100 mL). Separate phases. Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.
- Purification: Flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes). The product, Methyl 4-chloro-1H-indazole-7-carboxylate, typically elutes as a yellow solid.
 - Target Yield: 70–80%.

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid functionality. Reagents: Lithium Hydroxide (LiOH).

Solvent: THF / Methanol / Water (3:1:1).

Expert Insight: LiOH is preferred over NaOH for its solubility in THF mixtures and milder reactivity, reducing the risk of nucleophilic attack on the chloro-substituent (S_NAr) which can occur with stronger bases at high temperatures.

Experimental Protocol

- Dissolution: Dissolve Methyl 4-chloro-1H-indazole-7-carboxylate (4.2 g, 20 mmol) in THF (60 mL) and Methanol (20 mL).
- Saponification: Add a solution of LiOH·H₂O (2.5 g, 60 mmol, 3.0 eq) in Water (20 mL).
- Reaction: Stir at 40 °C for 4–6 hours.
 - Monitoring: LC-MS should show complete consumption of ester (M+H 211) and formation of acid (M+H 197).
- Isolation: Concentrate under vacuum to remove THF/MeOH. The residue will be an aqueous slurry of the lithium salt.

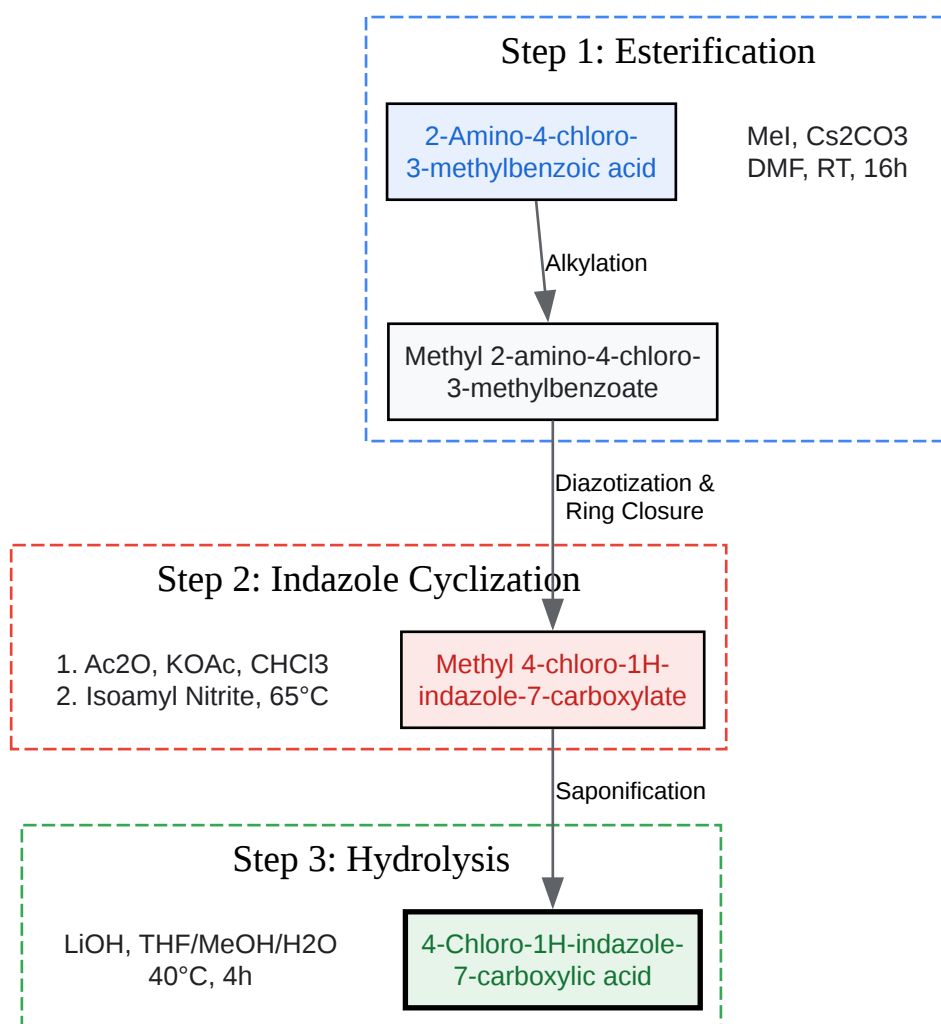
- Acidification: Cool to 0 °C. Acidify carefully with 1N HCl to pH ~3. The product will precipitate as an off-white to beige solid.
- Filtration: Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

Process Data & Specifications

Reagent Stoichiometry Table

Step	Reagent	Equiv.	Role	Critical Parameter
1	Methyl Iodide	1.1	Alkylating Agent	Avoid large excess to prevent N-methylation.
1	CS ₂ CO ₃	1.5	Base	Must be anhydrous for optimal yield.
2	Acetic Anhydride	3.0	Activator	Essential for in situ protection.
2	Isoamyl Nitrite	3.0	Diazotizing Agent	Fresh reagent required; old bottles degrade.
3	LiOH	3.0	Hydrolysis Base	Use 3:1:1 solvent ratio for homogeneity.

Visual Pathway Diagram



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Figure 2: Complete reaction scheme for the synthesis of **4-Chloro-1H-indazole-7-carboxylic acid**.

Troubleshooting & Optimization (Expertise Pillar)

Impurity Profile

- N-Methylated Byproduct (Step 1): If Step 1 is run at high temperatures or with excess MeI, methylation may occur on the aniline nitrogen. Mitigation: Keep temperature <30 °C and strictly control MeI stoichiometry.
- Azo-Coupling (Step 2): If the reaction mixture is not heated quickly enough after adding isoamyl nitrite, intermolecular azo coupling can occur, leading to dark tarry impurities.

Mitigation: Ensure the bath is at 60 °C before nitrite addition.

- Decarboxylation (Step 3): Indazole-7-carboxylic acids can decarboxylate under harsh acidic conditions or extreme heat. Mitigation: Acidify only to pH 3–4 during workup; do not heat the free acid above 100 °C.

Safety Considerations

- Isoamyl Nitrite: A potent vasodilator and flammable liquid. Handle in a fume hood. It can decompose with explosive force if distilled or heated to dryness.
- Diazonium Intermediates: Although generated in situ and consumed immediately, diazonium species are energetic. Use a blast shield during the cyclization reflux step.

References

- Synthesis of Indazole Carboxylates
 - Title: Bicyclic carboxamides and methods of use thereof.[2]
 - Source: US P
 - Relevance: Describes the synthesis of methyl 4-chloro-1H-indazole-7-carboxyl
 - URL
- Precursor Preparation
 - Title: Process for the preparation of 2-amino-4-chloro-3-methylbenzoate.[1][2][3][4][8]
 - Source: European P
 - Relevance: Detailed protocol for the esterific
 - URL
- General Indazole Synthesis (Jacobson Method)
 - Title: Synthesis of 4-Chloro-1H-indazole.[1]
 - Source: ChemicalBook / Literature Review.[1][2]

- Relevance: Establishes the robustness of the Ac₂O/Isoamyl Nitrite cyclization method for 3-chloro-2-methylaniline deriv

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